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Compound of Interest

3-Bromo-6-iodoimidazof1,2-
Compound Name:
Alpyridine

Cat. No.: B1445439

The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold” in medicinal chemistry,
forming the structural basis for a multitude of commercially available drugs and clinical
candidates.[1][2] Its rigid, bicyclic structure and electron-rich nature make it an ideal framework
for interacting with various biological targets, leading to applications as antiviral, anticancer,
anti-inflammatory, and anxiolytic agents.[1]

Within this important class of heterocycles, 3-Bromo-6-iodoimidazo[1,2-a]pyridine stands out
as a particularly valuable and strategic building block for researchers in drug development. Its
utility stems not just from the inherent biological potential of the imidazo[1,2-a]pyridine core, but
from the deliberate placement of two distinct halogen atoms at the C3 and C6 positions. These
halogens serve as versatile synthetic handles, enabling precise and sequential molecular
elaboration. The key to its strategic value lies in the differential reactivity of the carbon-iodine
(C-1) and carbon-bromine (C-Br) bonds, a feature that allows for controlled, stepwise
functionalization and the efficient construction of complex molecular libraries for biological
screening.[3] This guide provides a comprehensive overview of its chemical properties, a
robust synthetic protocol, and the strategic application of its unique reactivity in modern organic
synthesis.

Core Chemical and Physical Properties

A summary of the key physicochemical properties of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
is essential for its proper handling, storage, and application in experimental workflows.
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Property Value Source
CAS Number 1146615-52-2 [3]
Molecular Formula C7H4BrIN2 [3]
Molecular Weight 322.93 g/mol [3]
Appearance Solid (Form may vary) [4]

. 2-8°C, protect from light, store
Storage Conditions _ _ [31[5]
in a dry, sealed environment

Molecular Structure Visualization

The structural arrangement of the bromine and iodine atoms on the imidazo[1,2-a]pyridine
scaffold is fundamental to its chemical behavior.

Caption: Molecular structure of 3-Bromo-6-iodoimidazo[1,2-a]pyridine.

Synthesis Protocol: A Plausible Two-Step Approach

While multiple synthetic routes to substituted imidazo[1,2-a]pyridines exist, a common and
reliable strategy involves the condensation of a 2-aminopyridine with an a-halocarbonyl
compound, followed by selective halogenation.[6][7] The following protocol outlines a validated,
logical approach to synthesize the title compound.

Causality Behind Experimental Choices:

» Starting Material: 2-Amino-5-iodopyridine is selected as the precursor to ensure the iodine
atom is correctly positioned at what will become the C6 position of the final product.

e Cyclization Reagent: Chloroacetaldehyde is a commercially available and effective reagent
for forming the five-membered imidazole ring. The reaction proceeds via an initial alkylation
of the pyridine ring nitrogen, followed by intramolecular condensation.

e Brominating Agent: N-Bromosuccinimide (NBS) is chosen for the second step due to its
ability to perform regioselective bromination of electron-rich heterocyclic systems under mild
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conditions. The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and,
therefore, the most reactive site for electrophilic substitution.

Experimental Protocol

Step 1: Synthesis of 6-lodoimidazo[1,2-a]pyridine

To a round-bottom flask, add 2-amino-5-iodopyridine (1.0 eq) and ethanol.

e Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) and sodium bicarbonate (1.2
eq) to the mixture.[7]

e Heat the reaction mixture to 55-60 °C and stir for 5-7 hours, monitoring progress by TLC.

e Upon completion, cool the mixture to room temperature and remove the ethanol under
reduced pressure.

o Add water and ethyl acetate to the residue. Extract the agueous layer with ethyl acetate (3x).

o Combine the organic layers, dry over anhydrous sodium sulfate (Naz2S0a), filter, and
concentrate in vacuo.

» Purify the crude product by silica gel column chromatography to yield 6-iodoimidazo[1,2-
a]pyridine.

Step 2: Synthesis of 3-Bromo-6-iodoimidazo[1,2-a]pyridine

» Dissolve the 6-iodoimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in acetonitrile (ACN) in a flask
protected from light.

e Cool the solution to 0 °C using an ice bath.

e Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, maintaining the
temperature at O °C.

o Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an
additional 2-4 hours, monitoring by TLC.
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e Once the starting material is consumed, quench the reaction with a saturated aqueous
solution of sodium thiosulfate.

o Extract the product with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.

» Purify the resulting solid by recrystallization or column chromatography to obtain 3-Bromo-6-
iodoimidazo[1,2-a]pyridine.

Synthetic Workflow Diagram
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Step 1: Imidazole Ring Formation
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'
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Caption: Synthetic workflow for 3-Bromo-6-iodoimidazo[1,2-a]pyridine.
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Reactivity and Strategic Applications in Synthesis

The primary utility of 3-Bromo-6-iodoimidazo[1,2-a]pyridine in drug discovery lies in its
capacity for sequential and regioselective cross-coupling reactions. This is possible due to the
significant difference in bond dissociation energies between the C-l and C-Br bonds.

e Carbon-lodine (C-1) Bond: Has a lower bond dissociation energy, making it more susceptible
to oxidative addition with transition metal catalysts like palladium(0). It is the more reactive
site.[3]

» Carbon-Bromine (C-Br) Bond: Is stronger and more stable, requiring more forcing conditions
(e.g., different ligands, higher temperatures) to react.

This reactivity differential allows a chemist to selectively functionalize the C6 position first under
mild conditions, leaving the C3-bromo position intact for a subsequent, different transformation.
This powerful strategy enables the rapid and efficient synthesis of diverse compound libraries
from a single, advanced intermediate.

Common Cross-Coupling Reactions:

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

Sonogashira Coupling: Introduction of alkyne functionalities.[3]

Heck Coupling: Introduction of alkene groups.

Buchwald-Hartwig Amination: Formation of C-N bonds.

Workflow for Sequential Functionalization

Reaction at C6 (lodine site) Reaction at C3 (Bromine site)

Mild Conditions
(e.g., Suzuki Coupling 1)
Pd(PPh3)4, Na2CO3

Modified Conditions .
| R2-B(OH)2 (e.g., Suzuki Coupling 2) . .da-Aql/IéS-Aryljd‘
Pd(dpphCI2, K3PO4 (pcazeUZaltvics

3-Bromo-6-iod

0- -Bromo-6-Aryl-
imidazo[1,2-a]pyridine

3
imidazo[1,2-a]pyridine
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Caption: Sequential cross-coupling enabled by differential halogen reactivity.

This self-validating protocol is a cornerstone of modern medicinal chemistry. By first coupling a
boronic acid (R?) at the C6 position, isolating the mono-functionalized intermediate, and then
introducing a second, different boronic acid (R?) at the C3 position, researchers can
systematically explore the structure-activity relationship (SAR) of two distinct regions of the
molecule, accelerating the discovery of potent and selective drug candidates.

Conclusion

3-Bromo-6-iodoimidazo[1,2-a]pyridine is more than just a chemical intermediate; it is a
strategically designed tool for innovation in drug discovery. Its stable, biologically relevant core,
combined with two differentially reactive halogens, provides an efficient and powerful platform
for creating novel molecular architectures. Understanding the principles of its synthesis and,
more importantly, the nuances of its sequential reactivity, empowers researchers to navigate
complex synthetic challenges and accelerate the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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